molecular formula C15H14O5 B1677691 Phloretin CAS No. 60-82-2

Phloretin

Cat. No.: B1677691
CAS No.: 60-82-2
M. Wt: 274.27 g/mol
InChI Key: VGEREEWJJVICBM-UHFFFAOYSA-N
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Description

Phloretin is a natural dihydrochalcone flavonoid, predominantly found in apples and strawberries. It serves as a valuable tool in biochemical research due to its multifaceted pharmacological activities, which include potent antioxidant, anti-inflammatory, and anti-cancer properties. Research indicates its core mechanism involves the inhibition of glucose transporters (GLUTs), which underpins its study in metabolic disorders . Its anti-inflammatory action is notably mediated through the suppression of key signaling pathways, such as NF-κB and NLRP3 inflammasome, and the downregulation of inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6 . In cancer research, this compound has demonstrated the ability to induce cell cycle arrest and promote apoptosis in various cell lines, including those from esophageal, oral, and melanoma cancers . Recent studies also highlight its role in modulating lipid metabolism. A 2025 investigation reported that this compound reduces lipid accumulation in HepG2 cells and C. elegans by downregulating the IIS and sbp-1/SREBP pathways, suggesting potential research applications for hyperlipidemia . In dermatological research, its antioxidant capacity is leveraged to study protection against UV-induced skin damage, photoaging, and hyperpigmentation, the latter via inhibition of tyrosinase activity . A significant area of ongoing research involves overcoming this compound's inherent challenges of poor aqueous solubility and low oral bioavailability. Advanced delivery systems, such as nano-micelles and liposomes, are being developed to enhance its stability and efficacy in experimental models . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-2,4-5,7-8,16-17,19-20H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEREEWJJVICBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022393
Record name 3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
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Molecular Weight

274.27 g/mol
Source PubChem
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Physical Description

Solid, Pearl white powder; Sweet aroma
Record name Phloretin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-(4-Hydroxy-phenyl)-1-(2,4,6-trihydroxy-phenyl)-propan-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2000/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

0.123 mg/mL at 16 °C, Slightly soluble in water, Sparingly soluble (in ethanol)
Record name Phloretin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003306
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-(4-Hydroxy-phenyl)-1-(2,4,6-trihydroxy-phenyl)-propan-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2000/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

60-82-2
Record name Phloretin
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Record name Phloretin
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Record name 3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
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Record name 3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
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Record name PHLORETIN
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Record name Phloretin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

263.5 °C
Record name Phloretin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003306
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Traditional Extraction Methods from Natural Sources

Solvent Extraction and Partitioning

The conventional method involves extracting phloretin from Malus species leaves using polar solvents. A 2012 patent detailed a protocol using 95% ethanol for reflux extraction, followed by ethyl acetate partitioning. Starting with 8 kg of dried Malus toringoides leaves, this method yielded 240 g of ethyl acetate-soluble extract, representing a 3% recovery rate. Key steps include:

  • Reflux extraction : 1 kg of leaves with 5 L of 95% ethanol at 80°C for 2 hours.
  • Liquid-liquid partitioning : Dissolving the ethanol extract in water and partitioning with ethyl acetate (1:2 v/v).

Column Chromatography Purification

Silica gel chromatography remains the gold standard for purifying this compound from crude extracts. The ethyl acetate fraction is subjected to gradient elution with chloroform-methanol (40:1 → 30:1 v/v), followed by petroleum ether-acetone (5:2–5:4 v/v). This process achieves >95% purity, as verified by HPLC.

Table 1: Yield Optimization in Traditional Extraction
Step Input Material Output Yield (%)
Ethanol Reflux 8 kg leaves 563 g extract 7.04
Ethyl Acetate Partitioning 563 g extract 240 g fraction 42.6
Silica Gel Chromatography 240 g fraction 12.8 g this compound 5.3

Synthetic Preparation Methods

Claisen-Schmidt Condensation

The Claisen-Schmidt reaction between a substituted acetophenone and a hydroxybenzaldehyde derivative is a cornerstone of this compound synthesis. A 2021 study reported a two-step protocol:

  • Condensation : 4-hydroxypropiophenone and 3,4-dihydroxybenzaldehyde react under HCl catalysis (5 mol%) in ethanol at 60°C for 4 hours.
  • Hydrogenation : The chalcone intermediate undergoes palladium-catalyzed (Pd/C, 10 wt%) hydrogenation at 50 psi H₂, yielding this compound with 67% overall efficiency.

Protection-Deprotection Strategies

Early synthetic routes required protection of phenolic hydroxyl groups to prevent undesired cyclization. Benzyl ethers were commonly used, but modern approaches favor tert-butyldimethylsilyl (TBS) groups due to their stability under hydrogenation conditions.

Green Chemistry Approaches in this compound Synthesis

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques enable catalyst-free condensation between acetophenone derivatives and aldehydes. This method reduces energy consumption by 40% compared to traditional reflux, though yields remain suboptimal (35–45%).

Biocatalytic Routes

Immobilized lipases (e.g., Candida antarctica Lipase B) have been explored for regioselective acylation of this compound precursors. While enzymatic methods align with green chemistry principles, scalability is hindered by enzyme costs and low turnover numbers.

Derivatization and Sustained-Release Formulations

Glycosylation for Enhanced Solubility

A 2021 patent disclosed a method for synthesizing this compound glycosides using amino fatty acid conjugates. Reacting this compound with D-glucosamine in the presence of EDC/NHS coupling agents produced water-soluble derivatives with sustained-release profiles.

Table 2: Reaction Conditions for Glycosylation
Parameter Optimal Range
Molar Ratio (this compound:Glucosamine) 1:2.5
Coupling Agent EDC (2.0–18.6 eq), NHS (5.5–40.3 eq)
Solvent DMF (10–100 mL/g substrate)
Reaction Time 15–20 hours at 25°C

Chitosan-Based Nanoparticles

This compound-chitosan conjugates were prepared by dropwise addition of activated this compound into a chitosan phosphate buffer (pH 6.5). The resulting nanoparticles exhibited 72-hour sustained release in simulated intestinal fluid, with encapsulation efficiency exceeding 85%.

Analytical Methods for Purity and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm) and UV detection at 280 nm is standard for purity assessment. The mobile phase (acetonitrile:0.1% formic acid, 35:65 v/v) resolves this compound from structurally similar chalcones with a retention time of 12.3 minutes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) of this compound shows characteristic signals at δ 7.10 (d, J = 8.4 Hz, H-2', H-6'), 6.70 (d, J = 8.4 Hz, H-3', H-5'), and 2.80 (t, J = 7.6 Hz, H-7).

Comparative Analysis of Preparation Methods

Table 3: Method Comparison (Cost, Yield, Sustainability)
Method Yield (%) Cost ($/g) Carbon Footprint (kg CO₂/g)
Ethanol Extraction 5.3 120 8.7
Claisen-Schmidt Synthesis 67 45 3.2
Mechanochemical 42 55 1.9
Glycosylation 88* 210 5.4

*Yield refers to glycosylated derivative.

Industrial Applications and Scalability Considerations

Pharmaceutical manufacturers favor synthetic routes for batch-to-batch consistency, while nutraceutical companies prioritize natural extracts for marketing purposes. Continuous flow reactors have reduced Claisen-Schmidt reaction times from hours to minutes, enabling annual production capacities exceeding 10 metric tons.

Scientific Research Applications

Anticancer Properties

Phloretin has demonstrated promising anticancer effects across various types of cancer. Key findings include:

  • Inhibition of Cell Proliferation : Research has shown that this compound can inhibit the proliferation of non-small cell lung cancer (NSCLC) cell lines (A549, Calu-1, H838, and H520) in a dose-dependent manner. It induces apoptosis by downregulating Bcl-2 and upregulating cleaved-caspases, leading to increased cell death .
  • Mechanisms of Action : The compound affects the expression of matrix metalloproteinases (MMP)-2 and -9, which are crucial for cancer metastasis. This compound's ability to modulate these proteins suggests its potential as an anti-metastatic agent .
  • Other Cancers : Studies have also indicated that this compound can inhibit gastric cancer cell growth and induce apoptosis in breast cancer cells by targeting glucose transporters .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in models of subarachnoid hemorrhage (SAH):

  • Reduction of Neuroinflammation : In vivo studies have shown that this compound mitigates inflammation associated with SAH by inhibiting the TLR2/MYD88/NF-κB signaling pathway. This action leads to improved prognostic outcomes in SAH models .
  • Enhanced Remyelination : this compound has been reported to accelerate remyelination processes after demyelination events, indicating its potential for treating neurodegenerative diseases .

Dermatological Applications

The cosmetic and therapeutic applications of this compound in dermatology are noteworthy:

  • Anti-Aging and Skin Protection : this compound exhibits antioxidant properties that help protect the skin from UV radiation-induced damage. It has been shown to inhibit elastase and matrix metalloproteinase-1 activity, which are involved in skin aging .
  • Treatment of Skin Conditions : Clinical studies suggest that this compound can effectively treat melasma, acne, and photoaging by reducing cellular tyrosinase activity and melanin content . Its topical application has demonstrated anti-inflammatory effects by suppressing COX-2 expression .

Metabolic Effects

This compound's role in metabolic disorders such as diabetes has garnered attention:

  • Glucose Transport Inhibition : this compound inhibits glucose trans-membrane transport, which may enhance insulin sensitivity in diabetic conditions . This property positions it as a potential adjunct therapy for managing diabetes.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties:

  • Selective Antimicrobial Activity : this compound has shown effectiveness against various pathogens, suggesting its utility as a natural antimicrobial agent . This aspect is particularly relevant in the development of alternative treatments for infections.

Summary Table of this compound Applications

Application AreaKey FindingsMechanism of Action
AnticancerInhibits proliferation and induces apoptosis in cancer cellsModulates Bcl-2 and MMPs; targets glucose transporters
NeuroprotectionReduces neuroinflammation in SAH models; enhances remyelinationInhibits TLR2/MYD88/NF-κB pathway
DermatologyAnti-aging effects; treats melasma and acneInhibits elastase/MMP-1; reduces tyrosinase activity
Metabolic EffectsInhibits glucose transport; may improve insulin sensitivityAffects glucose transporter activity
AntimicrobialExhibits selective antimicrobial propertiesTargets specific pathogens

Comparison with Similar Compounds

Comparison with Similar Compounds

Phloretin belongs to the dihydrochalcone subclass of flavonoids. Key structural analogs and their comparative properties are outlined below:

This compound vs. Phlorizin (this compound Glucoside)

  • Structure : Phlorizin is the 2'-O-glucoside derivative of this compound .
  • Bioavailability : Phlorizin is poorly absorbed in the intestine due to its glycoside moiety, whereas this compound (aglycone) has higher membrane permeability .
  • Bioactivity :
    • Antioxidant Activity : this compound (IC₅₀ = 0.27 µg/mL) is 18× more potent than phlorizin in scavenging peroxynitrite due to free hydroxyl groups on ring A .
    • Anticancer Activity : this compound derivatives (e.g., compound 7 in ) show stronger cytotoxicity (IC₅₀ = 47 µM in SPC-A1 cells) compared to phlorizin (IC₅₀ = 149 µM) .
    • Metabolism : Phlorizin is hydrolyzed to this compound by gut microbiota, enhancing its systemic effects .

Table 1 : Key Differences Between this compound and Phlorizin

Property This compound Phlorizin
Solubility Low water solubility Higher hydrophilicity
Antioxidant IC₅₀ 0.27 µg/mL 4.86 µg/mL
Major Source Apple leaves, root bark Apple leaves, fruits
Bioavailability Higher Lower

This compound vs. Naringenin

  • Structure: Naringenin lacks the dihydrochalcone backbone, featuring a flavanone structure (C6-C3-C6 with a saturated heterocyclic C-ring) .
  • Bioactivity: Antimicrobial Action: Naringenin inhibits P. Antioxidant Mechanism: Naringenin relies on C-ring hydroxylation, while this compound’s dihydrochalcone ketone group enhances radical scavenging .

Table 2 : Antimicrobial Activity Against Oral Pathogens

Compound Anti-Biofilm (IC₅₀) Growth Inhibition (IC₅₀)
This compound 12.5 µM 25 µM
Naringenin No activity 50 µM

This compound vs. Hesperetin Dihydrochalcone

  • Structure : Hesperetin dihydrochalcone shares the dihydrochalcone backbone but has methoxy substitutions on ring B .

This compound vs. Chalcones

  • Structure : Chalcones have an α,β-unsaturated ketone group, whereas this compound’s ketone is saturated (dihydrochalcone) .
  • Antioxidant Capacity : The unsaturated bond in chalcones enhances electron delocalization, but this compound’s hydroxyl configuration (2',4',6'-trihydroxy) confers superior lipid peroxidation inhibition (IC₅₀ = 1.2 µM vs. 5.8 µM for curcumin) .

Quantitative Analysis in Plant Sources

This compound content varies significantly across apple cultivars and plant tissues:

Table 3 : this compound Concentration in Apple Cultivars (µg/g Dry Weight)

Cultivar Leaves Twigs Fruits
Jesenji Jablan 655 120 15
Granny Smith 38.8 90 10
Tellissaare 505 150 20

Mechanistic Insights from Structural Analogs

  • Dihydrochalcone Backbone : Critical for NF-κB inhibition and PPARγ activation, as shown by this compound’s remyelination effects in oligodendrocyte precursors .
  • Glycosylation : Reduces bioavailability and antioxidant potency (e.g., phlorizin vs. This compound) .
  • Hydroxylation Pattern: The 2',4',6'-trihydroxy configuration in this compound enhances metal chelation and radical neutralization compared to mono-hydroxylated analogs .

Biological Activity

Phloretin, a dihydrochalcone found in the bark and fruit of apple trees, has garnered significant attention due to its diverse biological activities. This compound exhibits anticancer , antioxidant , antibacterial , and anti-inflammatory properties, making it a subject of interest in various fields of biomedical research. Below is a detailed exploration of its biological activities, supported by research findings, data tables, and case studies.

Anticancer Activity

This compound has been extensively studied for its anticancer properties across various cancer cell lines. Research indicates that this compound induces apoptosis (programmed cell death) in cancer cells through multiple mechanisms:

  • Apoptosis Induction : this compound upregulates pro-apoptotic proteins such as BAX and downregulates anti-apoptotic proteins like Bcl-2, leading to mitochondrial-mediated apoptosis. This was observed in studies involving prostate, lung, oral, breast, and liver cancer cell lines .
  • Cell Cycle Regulation : The compound affects cell cycle progression by inhibiting the Akt/mTOR signaling pathway, which is crucial for cell growth and division .
  • Inhibition of Metastasis : this compound decreases the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and migration .

Table 1: Summary of Anticancer Mechanisms of this compound

MechanismDescription
Apoptosis InductionUpregulation of BAX; downregulation of Bcl-2
Cell Cycle RegulationInhibition of Akt/mTOR signaling
Inhibition of MetastasisDecreased expression of MMP-2 and MMP-9
Anti-Angiogenic EffectsSuppression of VEGF and CD31 expression

Antioxidant Properties

This compound exhibits potent antioxidant activity, which contributes to its protective effects against oxidative stress-related diseases. Studies have demonstrated that this compound scavenges free radicals and enhances the activity of antioxidant enzymes . This property is particularly relevant in the context of chronic diseases where oxidative stress plays a pivotal role.

Antibacterial Activity

This compound has shown promising antibacterial effects against various pathogens. A notable study focused on its action against Listeria monocytogenes, revealing that this compound reduces intracellular ATP levels, indicating a bacteriostatic effect . The mechanism involves altering cell permeability and decreasing energy synthesis within bacterial cells.

Table 2: Antibacterial Effects of this compound on Listeria monocytogenes

Concentration (μg/mL)ATP Reduction (%)
2521.92
5028.45
10040.69
20074.80

Anti-Inflammatory Effects

This compound's anti-inflammatory properties have been attributed to its modulation of various signaling pathways. It inhibits the TLR2/NF-κB pathway, leading to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6 . In animal models, this compound administration has shown efficacy in reducing inflammation associated with conditions like ulcerative colitis.

Case Studies

  • Lung Cancer Model : In a study involving lung epithelial cancer cells, this compound significantly reduced cell migration by downregulating NF-κB and MMP-9 expression .
  • Ulcerative Colitis : A study demonstrated that this compound treatment reversed disease scores and inflammatory markers in DSS-induced ulcerative colitis in mice, highlighting its potential as a therapeutic agent for inflammatory bowel diseases .
  • Skin Infection Model : this compound was effective in reducing inflammation in a Propionibacterium acnes-induced skin infection model by inhibiting TLR2-mediated signaling pathways .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to elucidate phloretin’s antioxidant and anti-inflammatory mechanisms?

  • Methodological Guidance :

  • Use in vitro models (e.g., RAW264.7 macrophages) to assess NF-κB and MAPK pathway modulation via Western blotting and ELISA for cytokine quantification .

  • For antioxidant activity, employ DPPH/ABTS assays and measure lipid peroxidation markers (e.g., malondialdehyde) in oxidative stress-induced cell lines .

  • Validate findings in in vivo models (e.g., UV-induced skin damage in mice) with histopathological analysis .

    • Key Studies :
ModelOutcomeReference
RAW264.7 cellsThis compound reduced TNF-α and IL-6 via NF-κB inhibition
UV-exposed miceSuppressed ROS and collagen degradation

Q. How can researchers optimize this compound’s bioavailability in preclinical studies?

  • Methodological Guidance :

  • Use derivatization techniques (e.g., glycosylation) to enhance water solubility .

  • Employ nanoformulations (e.g., liposomes) for targeted delivery .

  • Conduct pharmacokinetic studies in rodents using UHPLC-LTQ-Orbitrap MS to track metabolites like this compound glucuronides .

    • Key Finding : Glucuronidation and sulfation are primary metabolic pathways, with inter-species variability noted in bioavailability .

Q. What standardized protocols exist for evaluating this compound’s anticancer effects?

  • Methodological Guidance :

  • Use MTT assays for proliferation screening in NSCLC lines (e.g., A549, H520) with dose ranges (10–100 μM) .

  • Assess apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3 activation .

  • Validate anti-metastatic effects using transwell migration assays .

    • Key Studies :
Cell LineIC50 (μM)Mechanism
A54945.2Caspase-3 activation
H52052.8GLUT1 inhibition

Advanced Research Questions

Q. How can contradictory findings on this compound’s dose-dependent effects be resolved?

  • Methodological Guidance :

  • Design dose-response studies with narrower concentration gradients (e.g., 1–50 μM vs. 50–200 μM) to identify biphasic thresholds .

  • Use RNA-seq to compare gene expression profiles between pro-proliferative (low-dose) and cytotoxic (high-dose) ranges .

  • Validate in in vivo xenograft models to assess tumor growth dynamics .

    • Key Contradiction : Low doses (≤10 μM) enhance A549 proliferation, while ≥50 μM induce apoptosis .

Q. What strategies address this compound’s clinical translation challenges?

  • Methodological Guidance :

  • Conduct Phase I trials focusing on pharmacokinetics in diabetic cohorts, leveraging its enhanced bioavailability in hyperglycemic conditions .

  • Use stratified clinical designs to account for inter-individual variability in metabolite excretion (e.g., "high" vs. "low" this compound metabotypes) .

  • Develop combination therapies (e.g., this compound + cisplatin) with synergistic dosing schedules .

    • Key Challenge : Limited human data despite robust preclinical efficacy in diabetes and oncology .

Q. How can metabolomics advance understanding of this compound-gut microbiota interactions?

  • Methodological Guidance :

  • Perform untargeted fecal metabolomics (LC-MS) in colitis models to identify microbial-derived metabolites (e.g., this compound-derived phenolic acids) .

  • Integrate 16S rRNA sequencing to correlate metabolite shifts with microbial taxa (e.g., Bifidobacterium enrichment) .

  • Validate using germ-free mice colonized with patient-derived microbiota .

    • Key Finding : this compound restores gut microbiota diversity and butyrate production in UC mice .

Q. What experimental designs mitigate confounding factors in this compound’s antidiabetic studies?

  • Methodological Guidance :

  • Use hyperinsulinemic-euglycemic clamps in diabetic rodents to quantify GLUT4 translocation .

  • Compare this compound monotherapy vs. combination with metformin in high-fat diet models .

  • Measure AMPK and PPAR-γ activation in adipose tissue via immunohistochemistry .

    • Key Mechanism : this compound improves insulin sensitivity via PPAR-γ/GLUT4 upregulation .

Methodological Best Practices

  • Statistical Analysis : Use ANOVA with post-hoc Dunnett’s test for multi-group comparisons .
  • Data Reproducibility : Adhere to ARRIVE guidelines for in vivo studies, reporting dose, route, and vehicle .
  • Ethical Compliance : Include IRB approval details for clinical data and animal welfare statements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phloretin
Reactant of Route 2
Phloretin

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